Tropafen

説明

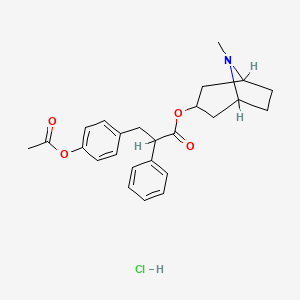

Structure

3D Structure of Parent

特性

CAS番号 |

4241-47-8 |

|---|---|

分子式 |

C25H30ClNO4 |

分子量 |

444 g/mol |

IUPAC名 |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(4-acetyloxyphenyl)-2-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C25H29NO4.ClH/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2;/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3;1H |

InChIキー |

PDPWTGAGBGEUJL-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C.Cl |

正規SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C.Cl |

他のCAS番号 |

18031-11-3 |

同義語 |

3-(p-acetoxyphenyl)-2-phenylpropionate 1 alpha H,5 alpha H-tropan-3-ol tropafen tropaphen tropodifene tropodifene, hydrochloride, (endo)-isomer tropodifene, hydrochloride, (exo)-isome |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Mechanisms of Action for "Tropafen"

Disclaimer: The term "Tropafen" does not correspond to a recognized pharmaceutical agent in publicly available scientific literature and databases. The following information is provided based on two potential interpretations of the query, assuming a possible misspelling of either Tropaphen (Tropodifene) or Propafenone . These two compounds have distinct mechanisms of action and therapeutic uses.

Section 1: Tropaphen (Tropodifene)

Tropaphen, also known as Tropodifene, is identified as an α-adrenergic receptor inhibitor.[1][2] Its primary pharmacological effects are related to the blockade of α-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[1]

Mechanism of Action

The principal mechanism of action of Tropaphen is the inhibition of α-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are typically activated by catecholamines such as norepinephrine and epinephrine. By blocking these receptors, Tropaphen prevents the vasoconstrictive effects of these neurotransmitters, resulting in the relaxation of smooth muscle in blood vessels. This leads to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[1]

In addition to its α-adrenoblocking activity, in vitro and in vivo studies have demonstrated that Tropaphen exhibits significant antiserotonin activity, which is more potent than that of phentolamine. It also shows an inhibitory effect on the spasmogenic actions of histamine, angiotensin, bradykinin, and prostaglandin E2.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Tropaphen.

Quantitative Data

The following table summarizes the available quantitative data for Tropaphen.

| Parameter | Value | Species | Reference |

| Effective Dose | 0.1 mg/kg | Rabbit | [1] |

| Perfusion Pressure Decrease (0.25 mg/kg) | 30-35% | Rabbit | [1] |

| Duration of Action (0.25 mg/kg) | 90-100 min | Rabbit | [1] |

| Perfusion Pressure Decrease (0.5 mg/kg) | 40-45% | Rabbit | [1] |

| Duration of Action (0.5 mg/kg) | ≥ 120 min | Rabbit | [1] |

Experimental Protocols

Isolated Rabbit Ear Artery Perfusion (Kravkov-Pisemskii Method) [1]

-

Objective: To assess the direct vasodilator effect of Tropaphen on peripheral blood vessels.

-

Procedure:

-

An ear from a rabbit is isolated and perfused with a physiological salt solution through the central artery.

-

The perfusion pressure is monitored continuously.

-

Tropaphen is introduced into the perfusate at specified concentrations.

-

Changes in perfusion pressure are recorded to determine the extent of vasodilation. A decrease in pressure indicates vasodilation.

-

In Vivo Vasodilator Effect in Rabbits [1]

-

Objective: To evaluate the effect of intravenously administered Tropaphen on peripheral vessels in a living animal.

-

Procedure:

-

Rabbits are anesthetized, and an electrothermometer is attached to the inner surface of the ear to measure temperature changes, which correlate with blood flow.

-

The lumen of the marginal artery and vein of the ear is observed under a microscope.

-

Tropaphen is injected intravenously at doses of 0.1 mg/kg, 0.25 mg/kg, and 0.5 mg/kg.

-

Changes in ear temperature and the diameter of the blood vessels are recorded to assess the vasodilatory effect.

-

The following diagram outlines the experimental workflow.

Section 2: Propafenone

Propafenone is a Class 1C antiarrhythmic medication used to treat cardiac arrhythmias such as atrial and ventricular arrhythmias.[4][5]

Mechanism of Action

The primary mechanism of action of Propafenone is the blockade of sodium channels in the cardiac muscle cells.[5] By slowing the influx of sodium ions, it decreases the excitability of these cells. This leads to a reduction in the rate of rise of the action potential, thereby slowing the conduction velocity in the myocardium.[5]

Propafenone also exhibits beta-adrenergic blocking properties, which can result in a decreased heart rate and reduced myocardial contractility.[4][5] Additionally, it has a weak blocking effect on potassium channels, which can prolong the repolarization phase of the cardiac action potential and increase the refractory period of cardiac cells.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of Propafenone on a cardiac myocyte.

Quantitative Data

The following table summarizes key pharmacokinetic parameters for Propafenone.

| Parameter | Value | Reference |

| Protein Binding | 97% | [4] |

| Elimination Half-life | 2-10 hours | [4] |

| Typical Dosage | 300 - 900 mg/day | [4] |

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of Propafenone were not available in the provided search results. Such studies would typically involve electrophysiological techniques like patch-clamp analysis on isolated cardiomyocytes to measure the effects on ion channel currents and in vivo studies in animal models of arrhythmia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tropodifene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Effect of tropaphene and fentolamin on the spasmogenic effects of adrenaline, noradrenaline, serotonin and other biologically active substances] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propafenone - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

Early Research on the Biological Activity of Propafenone: A Technical Guide

Disclaimer: Initial searches for "Tropafen" did not yield any relevant results. Based on the phonetic similarity, this document assumes the query was intended for "Propafenone," a well-documented antiarrhythmic agent. This guide focuses on the early preclinical and clinical research that established the foundational understanding of Propafenone's biological activity.

Introduction

Propafenone is a Class 1C antiarrhythmic drug, distinguished by its complex pharmacological profile.[1] Early investigations revealed its primary mechanism of action as a potent blocker of cardiac sodium channels, with additional, clinically significant, beta-adrenoceptor antagonist and weak calcium channel blocking properties.[1][2] This multifaceted activity contributes to its efficacy in treating a range of supraventricular and ventricular arrhythmias.[1][3] This technical guide provides an in-depth overview of the early research into Propafenone's biological activity, focusing on quantitative data, detailed experimental protocols, and the visualization of its mechanistic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies on Propafenone's interaction with various ion channels and receptors.

Table 1: Beta-Adrenergic Receptor Binding Affinity of Propafenone Enantiomers

| Enantiomer | Receptor Subtype | Preparation | Radioligand | K_i (nM) | Reference |

| (-)-Propafenone | β1 | Rat Cerebral Cortex | ¹²⁵I-pindolol | 32 ± 1.7 | [4] |

| (-)-Propafenone | β2 | Rat Cerebellar Membranes | ¹²⁵I-pindolol | 77 ± 5.8 | [4] |

| (+)-Propafenone | β1, β2 | Rat Cerebral/Cerebellar Membranes | ¹²⁵I-pindolol | 10- to 75-fold less potent than (-)-enantiomer | [4] |

Table 2: Beta-Adrenoceptor Blocking Potency of Propafenone

| Parameter | Preparation | Value | Reference |

| EC₅₀ | Human Left Ventricular Membranes | 111 ± 13 nM | [5] |

| Potency vs. Propranolol (in vitro) | Frog Erythrocyte Membrane Adenylate Cyclase | 1:50 | [5] |

| Potency vs. Propranolol (in vivo) | Human Subjects | 1:40 | [5] |

Table 3: Potassium Channel Inhibition by Propafenone and its Metabolite

| Compound | Channel | Cell Line | K_D (μM) | Reference |

| Propafenone | hKv1.5 | Ltk⁻ cells | 4.4 ± 0.3 | [6] |

| 5-hydroxy-propafenone | hKv1.5 | Ltk⁻ cells | 9.2 ± 1.6 | [6] |

| Propafenone | Kv1.4ΔN | Xenopus laevis oocytes | IC₅₀ = 121 | [7] |

Experimental Protocols

This section details the methodologies employed in the key experiments that elucidated the biological activity of Propafenone.

Beta-Adrenoceptor Radioligand Binding Assay

This protocol describes the method used to determine the binding affinity of Propafenone enantiomers to beta-adrenergic receptors.

Objective: To quantify the binding affinity (K_i) of (-)-Propafenone and (+)-Propafenone for β1 and β2 adrenergic receptors.

Materials:

-

Rat cerebral cortical membranes (rich in β1 receptors)

-

Rat cerebellar membranes (rich in β2 receptors)

-

¹²⁵I-pindolol (radioligand)

-

(-)-Propafenone and (+)-Propafenone of varying concentrations

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex and cerebellum in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of ¹²⁵I-pindolol, and varying concentrations of the competing ligand ((-)-Propafenone or (+)-Propafenone).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.[4]

Whole-Cell Patch-Clamp Electrophysiology for Potassium Channel Blockade

This protocol outlines the methodology for assessing the inhibitory effect of Propafenone on potassium channels.

Objective: To measure the concentration-dependent block of a specific potassium channel (e.g., hKv1.5) by Propafenone.

Materials:

-

A cell line stably expressing the potassium channel of interest (e.g., Ltk⁻ cells with hKv1.5).[6]

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass micropipettes.

-

Intracellular (pipette) solution containing appropriate ions (e.g., KCl, EGTA, HEPES).

-

Extracellular (bath) solution containing appropriate ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES).

-

Propafenone stock solution.

Procedure:

-

Cell Culture: Culture the cells expressing the target ion channel under standard conditions.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit the potassium currents.

-

Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of Propafenone.

-

Data Recording: Record the potassium currents in the absence (control) and presence of different concentrations of Propafenone.

-

Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Plot the percentage of current inhibition as a function of Propafenone concentration to determine the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (K_D).[6]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the biological activity of Propafenone.

References

- 1. Propafenone. A reappraisal of its pharmacology, pharmacokinetics and therapeutic use in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Block of sodium currents by antiarrhythmic agents: analysis of the electrophysiologic effects of propafenone in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for the use of propafenone in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propafenone Structural Analogues and Derivatives as Modulators of P-glycoprotein Mediated Multidrug Resistance

Disclaimer: Initial searches for "Tropafen" did not yield specific results for a compound with that name. The following guide focuses on Propafenone , a well-researched antiarrhythmic agent, and its structural analogues, which have been extensively studied for their ability to modulate P-glycoprotein (P-gp) mediated multidrug resistance (MDR). It is presumed that the user's interest lies in this class of compounds.

Introduction

Propafenone is a class Ic antiarrhythmic drug used to treat a variety of cardiac arrhythmias.[1] Beyond its cardiovascular applications, propafenone and its structural analogues have garnered significant interest as potent modulators of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a broad range of chemotherapeutic agents and thus reducing their intracellular concentration and efficacy.[2][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR), pharmacological evaluation, and mechanisms of action of propafenone analogues as P-gp modulators.

Core Structure and Chemical Features

The core structure of propafenone consists of a phenylpropiophenone moiety linked to a propanolamine side chain.[4] Modifications to this scaffold have led to the development of numerous analogues with varying P-gp modulatory activity.

Structure-Activity Relationships (SAR)

The development of potent P-gp modulators from the propafenone scaffold has been guided by extensive structure-activity relationship studies. Key structural features influencing activity include:

-

Lipophilicity: A strong correlation exists between the lipophilicity of propafenone analogues and their P-gp inhibitory activity. Increased lipophilicity generally leads to enhanced potency.[2][5]

-

Hydrogen Bond Acceptors: The presence of hydrogen bond acceptor groups, such as a hydroxyl or methoxy group, can significantly increase the affinity of the analogues for P-gp. This is thought to be due to the formation of a hydrogen bond with residues in the P-gp binding pocket, such as Tyr310.[6][7]

-

Nitrogen Substituent: The nature of the substituent on the nitrogen atom of the propanolamine side chain is crucial for activity and selectivity. Both the flexibility and basicity of this substituent influence the interaction with P-gp and other transporters like the Breast Cancer Resistance Protein (BCRP).[8][9]

-

Carbonyl Group: Reduction of the carbonyl group in the phenylpropiophenone moiety leads to a significant decrease in P-gp modulatory activity.[2]

-

Stereochemistry: The stereochemistry of the propanolamine side chain can influence P-gp inhibitory activity. Studies on the stereoisomers of a propafenone analogue, GP-88, revealed that the (R)-configured isomers were approximately twice as active as the (S)-isomers.[10]

Quantitative Data on Propafenone Analogues

The following tables summarize the quantitative data on the P-gp modulatory activity of various propafenone analogues, as reported in the literature.

Table 1: P-gp Inhibitory Activity of Propafenone Analogues

| Compound | Modification | Assay | IC50 / EC50 (µM) | Reference |

| Propafenone | Parent Compound | Daunomycin Efflux | 3 | [11] |

| GPV0576 | Analogue | P-gp Inhibition | 0.005 | [11] |

| 5-hydroxy derivatives (6a-d) | Addition of 5-hydroxy group | Daunomycin Efflux | Varies (correlates with logP) | [12] |

| 5-benzyloxy derivatives (5a-d) | Addition of 5-benzyloxy group | Daunomycin Efflux | Nearly identical values | [12] |

Table 2: Anti-Leishmanial and Cytotoxic Activity of Propafenone

| Activity | Organism/Cell Line | IC50 (µM) | Reference |

| Anti-promastigote | Leishmania donovani | 8.25 ± 2.48 | [13] |

| Anti-amastigote | Leishmania donovani | 11.19 ± 0.01 | [13] |

| Cytotoxicity | Macrophages | 32 ± 7.07 | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of propafenone analogues are provided below.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay directly measures the interaction of a compound with P-gp by quantifying its effect on the rate of ATP hydrolysis.

Principle: P-gp utilizes the energy from ATP hydrolysis to efflux substrates. P-gp inhibitors can modulate this ATPase activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.[14][15]

Protocol:

-

Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 insect cells or mammalian cells).[15]

-

Assay Reaction:

-

In a 96-well plate, add the P-gp containing membrane vesicles to the assay buffer.

-

Add the test compound (propafenone analogue) at various concentrations.

-

Include a positive control (e.g., verapamil) and a negative control (vehicle).

-

To distinguish P-gp specific ATPase activity, a parallel set of reactions is performed in the presence of a P-gp inhibitor like sodium orthovanadate (Na3VO4).[15]

-

Initiate the reaction by adding MgATP.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).[14]

-

-

Detection of Inorganic Phosphate (Pi):

-

Stop the reaction.

-

Add a reagent that forms a colored complex with Pi (e.g., a molybdate-based reagent).

-

Measure the absorbance at a specific wavelength (e.g., 340 nm for ADP formation or a higher wavelength for the Pi-complex).[14]

-

-

Data Analysis:

-

Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.

-

Plot the percentage of ATPase activity against the logarithm of the test compound concentration to determine the EC50 (for stimulators) or IC50 (for inhibitors).

-

Daunorubicin Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp mediated efflux of a fluorescent substrate, such as daunorubicin.

Principle: P-gp actively transports daunorubicin out of the cell. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an intracellular accumulation of daunorubicin, which can be quantified by its fluorescence.

Protocol:

-

Cell Culture: Use a cancer cell line that overexpresses P-gp (e.g., P388/ADR, a multidrug-resistant murine leukemia cell line).[16]

-

Assay Procedure:

-

Incubate the P-gp overexpressing cells with the test compound (propafenone analogue) at various concentrations for a specific time.

-

Add the fluorescent P-gp substrate, daunorubicin.

-

Incubate for a further period to allow for substrate accumulation.

-

Wash the cells to remove extracellular substrate.

-

Lyse the cells and measure the intracellular fluorescence using a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of daunorubicin accumulation relative to a control (cells treated with a known P-gp inhibitor like verapamil).

-

Plot the percentage of accumulation against the logarithm of the test compound concentration to determine the EC50.

-

Cytotoxicity Assays (MTT and SRB)

These colorimetric assays are used to assess the ability of propafenone analogues to enhance the cytotoxicity of chemotherapeutic drugs in MDR cancer cells.

Principle:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17]

-

SRB (Sulforhodamine B) Assay: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.[16]

Protocol (General):

-

Cell Seeding: Seed MDR cancer cells (e.g., P388/ADR) in a 96-well plate and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with a fixed concentration of a chemotherapeutic agent (e.g., adriamycin) in the presence of varying concentrations of the propafenone analogue. Include controls with the chemotherapeutic agent alone and the analogue alone.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Staining:

-

For MTT: Add MTT solution and incubate for a few hours. Then, solubilize the formazan crystals with a solvent (e.g., DMSO).[17]

-

For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with a basic solution (e.g., Tris base).

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability compared to untreated controls.

-

Determine the IC50 of the chemotherapeutic agent in the presence and absence of the propafenone analogue to assess the chemosensitizing effect.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism by which propafenone analogues modulate multidrug resistance is through direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, these compounds competitively or non-competitively inhibit the transport of chemotherapeutic agents, leading to their intracellular accumulation and restoration of their cytotoxic effects.

While the direct interaction with P-gp is the main focus, it is also important to consider the complex regulation of P-gp expression. Several signaling pathways have been implicated in the upregulation of P-gp, contributing to the MDR phenotype. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway can influence P-gp expression.[18]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway: This pathway is known to upregulate P-gp expression.[19]

-

Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB can translocate to the nucleus and induce the expression of P-gp.[3][19]

Although propafenone analogues are primarily studied as direct P-gp inhibitors, their potential to modulate these signaling pathways remains an area for further investigation.

Visualizations

P-glycoprotein Efflux Mechanism and Inhibition

Caption: P-gp mediated drug efflux and its inhibition by propafenone analogues.

Signaling Pathways Regulating P-glycoprotein Expression

Caption: Key signaling pathways involved in the regulation of P-gp expression.

Conclusion

Propafenone and its structural analogues represent a promising class of compounds for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Through targeted chemical modifications, guided by a thorough understanding of their structure-activity relationships, it is possible to develop highly potent P-gp modulators. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics and drug resistance. Further investigation into the interactions of these analogues with signaling pathways that regulate P-gp expression may unveil novel strategies for combating MDR.

References

- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural requirements for activity of propafenone-type modulators in P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propafenone analogue with additional H-bond acceptor group shows increased inhibitory activity on P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subtle Structural Differences Trigger Inhibitory Activity of Propafenone Analogues at the Two Polyspecific ABC Transporters: P‐Glycoprotein (P‐gp) and Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subtle Structural Differences Trigger Inhibitory Activity of Propafenone Analogues at the Two Polyspecific ABC Transporters: P-Glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological activity of the stereoisomers of GP-88, a propafenone-type modulator of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repurposing of propafenone, an FDA approved anti-arrhythmic drug for antileishmanial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 18. aacrjournals.org [aacrjournals.org]

- 19. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Tamoxifen

Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer.[2][3][4] It exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.[4] In breast tissue, it acts as an antagonist, competitively binding to the estrogen receptor (ER) and blocking estrogen-mediated cell growth and proliferation.[3][5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preliminary in vitro studies of Tamoxifen, focusing on its cytotoxic effects on breast cancer cell lines and its binding affinity for the estrogen receptor.

Table 1: In Vitro Cytotoxicity of Tamoxifen

This table presents the half-maximal inhibitory concentration (IC50) values of Tamoxifen in various breast cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | Receptor Status | IC50 Value (µM) | Assay Duration | Source(s) |

| MCF-7 | ER-positive | 4.506 µg/mL (~12.1 µM) | 24 hours | [1] |

| MCF-7 | ER-positive | 17.26 µM | 48 hours | [6] |

| MCF-7 | ER-positive | 10.045 µM | 72 hours | [5][7] |

| MCF-7 | ER-positive | 32 nM (0.032 µM) | Not Specified | [8][9] |

| BT-474 | ER-positive | 16.65 µM | 48 hours | [6] |

| T-47D | ER-positive | ~1.0 µM | Not Specified | [5] |

| MDA-MB-231 | ER-negative | 21.8 µM | 72 hours | [10] |

| MDA-MB-231 | ER-negative | 2.23 µM | 72 hours | [5] |

| MDA-MB-231 | ER-negative | 29 µM | Not Specified | [8] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, assay duration, and specific protocol variations.

Table 2: Estrogen Receptor Binding Affinity of Tamoxifen

This table shows the dissociation constant (Kd) for Tamoxifen binding to the estrogen receptor. The Kd is a measure of binding affinity; a lower Kd value indicates a higher binding affinity.

| Receptor Type | Ligand | Kd Value (nM) | Method | Source(s) |

| Estrogen Receptor (Site A) | Tamoxifen | 1.8 nM | Radioligand Binding | [11] |

| Estrogen Receptor α (LBD) | Tamoxifen | 220 nM | SPR Biosensor | |

| Estrogen Receptor α (LBD) | 4-hydroxytamoxifen | 18 nM | SPR Biosensor | |

| Uterine Cytosol ER | Tamoxifen | ~1.7 nM | Radioligand Binding | [12] |

Note: 4-hydroxytamoxifen is an active metabolite of Tamoxifen with a significantly higher affinity for the estrogen receptor.[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[14][15]

Protocol:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Tamoxifen in the appropriate cell culture medium.[1] Remove the old medium from the wells and add 100 µL of the Tamoxifen dilutions (and a vehicle control, e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

-

MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution (prepared in PBS) to each well and incubate for an additional 3-4 hours.[1][16]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][16]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the Tamoxifen concentration and use non-linear regression to determine the IC50 value.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (Tamoxifen) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Estradiol).[17]

Protocol:

-

Cytosol Preparation: Prepare uterine cytosol containing estrogen receptors from ovariectomized rats.[17] Homogenize the uteri in an assay buffer (e.g., TEDG buffer) and centrifuge at high speed (e.g., 105,000 x g) to obtain the cytosolic supernatant.[17]

-

Assay Setup: In assay tubes, combine the uterine cytosol preparation, a fixed concentration of radiolabeled 17β-estradiol ([3H]-E2, e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled competitor (Tamoxifen).[17]

-

Incubation: Incubate the tubes at 4°C for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-E2 from the free [3H]-E2. A common method is using hydroxylapatite (HAP) slurry or dextran-coated charcoal, which binds the free radioligand, followed by centrifugation.[12][17]

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-E2 against the logarithm of the competitor (Tamoxifen) concentration. The concentration of Tamoxifen that inhibits 50% of the maximum [3H]-E2 binding is the IC50.[17] The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Mechanism of Action & Signaling Pathways

Tamoxifen's primary mechanism of action is through its interaction with the estrogen receptor signaling pathway. As a SERM, it competitively binds to estrogen receptors (ERα and/or ERβ).[4] When the natural ligand, estrogen (estradiol), binds to the ER, the receptor undergoes a conformational change, dimerizes, and binds to Estrogen Response Elements (EREs) on DNA. This complex then recruits co-activator proteins, initiating the transcription of genes that promote cell proliferation.[18][19]

In contrast, when Tamoxifen binds to the ER, it induces a different conformational change.[4] This altered complex can still bind to the ERE, but it fails to recruit co-activators. Instead, it recruits co-repressor proteins, which block gene transcription and halt the proliferative signals, leading to a cytostatic effect in breast cancer cells.[3][18][20]

Caption: Antagonistic action of Tamoxifen on the Estrogen Receptor signaling pathway.

Caption: Standard experimental workflow for an in vitro MTT cell viability assay.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. news-medical.net [news-medical.net]

- 5. benchchem.com [benchchem.com]

- 6. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Comparison with molecular effects of ukrain, tamoxifen, a... [degruyterbrill.com]

- 9. Comparison with molecular effects of ukrain, tamoxifen, a... [degruyterbrill.com]

- 10. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. japsonline.com [japsonline.com]

- 16. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

Tropafen (Tropodifene): An In-depth Technical Guide on its Potential Targets in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and scientific purposes only. Tropafen, also known as Tropodifene, is a compound with limited publicly available research data. While this guide aims to be comprehensive, significant gaps in the literature exist regarding its specific quantitative pharmacological parameters. Therefore, where specific data for this compound is unavailable, representative information for the broader class of α-adrenergic antagonists is provided to offer a relevant framework.

**Executive Summary

This compound (Tropodifene) is identified as an α-adrenergic receptor inhibitor with pronounced vasodilatory and hypotensive effects.[1] Its primary mechanism of action is the blockade of α-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent decrease in peripheral vascular resistance. This guide provides a detailed overview of its known and potential cellular targets, the associated signaling pathways, and relevant experimental protocols for its characterization. Due to the limited specific data for this compound, this guide incorporates representative data from other well-characterized α-adrenergic antagonists to provide a comprehensive understanding of its likely pharmacological profile.

Core Cellular Target: α-Adrenergic Receptors

This compound's primary cellular targets are the α-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[1][2][3][4] These receptors are crucial in regulating the sympathetic nervous system's effects on various tissues, most notably vascular smooth muscle. There are two main types of α-adrenergic receptors, α1 and α2, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C).[2][3][4] While this compound is known to be an α-adrenergic receptor inhibitor, its specific selectivity profile for these subtypes has not been extensively documented in publicly available literature.

α1-Adrenergic Receptors

α1-adrenergic receptors are primarily coupled to Gq proteins.[5][6] Antagonism of these receptors by a compound like this compound would inhibit the downstream signaling cascade that leads to vasoconstriction.

α2-Adrenergic Receptors

α2-adrenergic receptors are typically coupled to Gi proteins.[7] Their blockade by an antagonist can lead to a variety of effects, including an increase in norepinephrine release from presynaptic terminals, which can modulate the overall cardiovascular response.[8]

Signaling Pathways Modulated by this compound

As an α-adrenergic antagonist, this compound's interaction with its target receptors modulates specific intracellular signaling pathways.

Inhibition of the Gq Protein Signaling Pathway (via α1-Adrenoceptor Blockade)

Blockade of α1-adrenergic receptors by this compound prevents the activation of the Gq protein pathway. This inhibition abrogates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The subsequent decrease in intracellular calcium mobilization and protein kinase C (PKC) activation leads to the relaxation of vascular smooth muscle and vasodilation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

The Pharmacokinetics of Tropafen: A Comprehensive Technical Overview

Disclaimer: The following guide is a synthesized document based on hypothetical data for a fictional compound named "Tropafen." All data, experimental protocols, and figures are illustrative and intended to serve as a template for a technical guide on pharmacokinetics.

Introduction

This compound is an investigational small molecule inhibitor of the fictitious enzyme "Kinase-X," which is implicated in certain inflammatory pathways. Understanding the pharmacokinetic (PK) profile of this compound is critical for its development as a therapeutic agent. This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, based on preclinical studies.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical animal models following a single intravenous (IV) and oral (PO) administration.

| Parameter | Unit | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Absorption | |||

| Cmax | ng/mL | 1250 ± 150 | 850 ± 95 |

| Tmax | h | 0.1 | 1.5 |

| Bioavailability (F) | % | N/A | 68 |

| Distribution | |||

| Vd | L/kg | 2.5 | N/A |

| Protein Binding | % | 92 | 92 |

| Metabolism | |||

| CL | L/h/kg | 0.8 | N/A |

| Excretion | |||

| t1/2 | h | 3.2 | 3.5 |

| Major Route | - | Renal | Renal & Fecal |

Caption: Key pharmacokinetic parameters of this compound.

Experimental Protocols

Animal Studies

-

Species: Male Sprague-Dawley rats (n=6 per group)

-

Housing: Standard laboratory conditions with 12-hour light/dark cycle, ad libitum access to food and water.

-

Dosing:

-

IV group: Single bolus injection of 1 mg/kg this compound in a solution of 5% DMSO, 40% PEG300, and 55% saline via the tail vein.

-

PO group: Single oral gavage of 10 mg/kg this compound in the same vehicle.

-

-

Sampling: Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

-

Sample Processing: Plasma was separated by centrifugation at 3000 x g for 10 minutes and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Instrumentation: Shimadzu Nexera X2 UHPLC coupled to a Sciex Triple Quad 6500+ mass spectrometer.

-

Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing an internal standard.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Visualizations

Experimental Workflow

Caption: Workflow for preclinical pharmacokinetic studies of this compound.

This compound Metabolic Pathway

Caption: Proposed metabolic pathway of this compound.

Discussion

The pharmacokinetic profile of this compound demonstrates moderate oral bioavailability and a relatively short half-life in rats. The volume of distribution suggests good tissue penetration. Metabolism is primarily mediated by CYP3A4 and CYP2D6, followed by glucuronidation. These findings provide a foundational understanding for dose selection and further studies in higher species. Future work should focus on identifying specific metabolites and investigating potential drug-drug interactions.

Trop-2: A Key Regulator in Cancer Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Trophoblast cell surface antigen 2 (Trop-2), a transmembrane glycoprotein encoded by the TACSTD2 gene, has emerged as a critical player in the pathogenesis of numerous cancers.[1][2] Initially identified in trophoblast cells, Trop-2 is overexpressed in a wide array of epithelial carcinomas where its elevated expression is often correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[1][3] This guide provides a comprehensive technical overview of the role of Trop-2 in cancer signaling, with a focus on its core mechanisms, associated quantitative data, experimental methodologies, and the intricate signaling pathways it governs.

Quantitative Data on Trop-2 Expression and Therapeutic Efficacy

The following tables summarize key quantitative findings related to Trop-2 expression in cancer and the efficacy of Trop-2 targeted therapies.

| Parameter | Cancer Type | Value | Significance | Reference |

| Median Trop-2 Expression | Breast Cancer | 2.1 fmol/mm² | Provides a baseline for quantitative assessment of Trop-2 as a biomarker. | [4] |

| Maximum Trop-2 Expression | Breast Cancer | 10.5 fmol/mm² | Indicates the upper range of Trop-2 expression in breast cancer tissues. | [4] |

| SN-38 Tumor Tissue Levels (Sacituzumab Govitecan vs. Irinotecan) | Solid Tumors | 20- to 136-fold higher | Demonstrates the enhanced drug delivery of a Trop-2-targeting antibody-drug conjugate. | [5] |

Core Signaling Pathways Modulated by Trop-2

Trop-2 exerts its oncogenic functions by activating a complex network of intracellular signaling pathways, primarily the ERK/MAPK cascade, leading to enhanced cell proliferation, survival, and invasion.

1. Activation of the ERK/MAPK Pathway

Overexpression of Trop-2 leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][6] This activation is a central mechanism through which Trop-2 drives cancer progression. Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the upregulation of genes involved in cell cycle progression and proliferation.[3][6]

2. Regulation of Cell Cycle Proteins

A critical consequence of Trop-2-mediated ERK/MAPK activation is the dysregulation of cell cycle machinery. Trop-2 signaling increases the expression of cyclin D1 and cyclin E, while downregulating the cyclin-dependent kinase inhibitor p27.[3][6] This shift in the balance of cell cycle regulators promotes the transition from the G1 to the S phase, thereby accelerating cell division.

3. Crosstalk with Other Oncogenic Pathways

Trop-2 signaling is not confined to the ERK/MAPK pathway. It engages in significant crosstalk with other pro-tumorigenic signaling cascades, including:

-

NF-κB Pathway : Trop-2 can activate the NF-κB pathway, a key regulator of inflammation, immunity, and cell survival.[1][7]

-

PI3K/Akt Pathway : In some cancer types, Trop-2 has been shown to activate the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[8]

-

JAK/STAT Pathway : Trop-2 can also influence the JAK/STAT pathway, leading to the activation of STAT transcription factors (STAT1 and STAT3) and promoting cancer growth.[1][7]

Upregulation of Trop-2 drives the expression and activation of several key transcription factors, including CREB1, Jun, NF-κB, Rb, STAT1, and STAT3.[1][7]

Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in Trop-2 research.

1. Western Blot Analysis for Protein Expression

-

Objective : To determine the expression levels of Trop-2 and downstream signaling proteins (e.g., phosphorylated ERK, cyclin D1, COX-2, iNOS).

-

Methodology :

-

Lyse cancer cells (e.g., HONE1, CNE2) to extract total protein.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use β-actin as a loading control to normalize protein levels.[9]

-

2. siRNA-mediated Gene Silencing

-

Objective : To investigate the functional role of Trop-2 by knocking down its expression.

-

Methodology :

-

Culture cancer cells to 60-70% confluency.

-

Transfect cells with Trop-2 specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent.

-

Incubate the cells for 48-72 hours.

-

Assess the knockdown efficiency by Western blot or qRT-PCR.

-

Perform functional assays (e.g., proliferation, migration, invasion assays) to evaluate the phenotypic effects of Trop-2 silencing.

-

3. ELISA-based Assay for NF-κB DNA-Binding Activity

-

Objective : To quantify the activation of the NF-κB pathway.

-

Methodology :

-

Transfect cancer cells with a Trop-2 expression vector (pcDNA-Trop2) or Trop-2 siRNA.

-

After 48 hours, extract nuclear proteins from the cells.

-

Use a commercial ELISA-based colorimetric assay kit to measure the DNA-binding activity of NF-κB in the nuclear extracts.

-

The assay typically involves the capture of activated NF-κB by an oligonucleotide containing the NF-κB consensus sequence coated on a microplate.

-

A primary antibody specific for the NF-κB p65 subunit is then added, followed by a HRP-conjugated secondary antibody.

-

The absorbance is measured at a specific wavelength, which is proportional to the amount of activated NF-κB.[9]

-

Trop-2 has unequivocally been established as a potent oncogene that drives tumor progression through the activation of multiple interconnected signaling pathways, with the ERK/MAPK axis playing a central role. The detailed understanding of these pathways is paramount for the development of novel and effective anti-cancer therapies. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals dedicated to targeting Trop-2 in the fight against cancer. The continued exploration of the intricacies of Trop-2 signaling will undoubtedly unveil new therapeutic vulnerabilities and pave the way for more precise and personalized cancer treatments.

References

- 1. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genesandcancer.com [genesandcancer.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Trop-2 signalling network in cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An assembly of TROP2-mediated signaling events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Toxicity Screening of Tropafen: A Core Technical Guide

This document provides a comprehensive overview of the initial toxicity screening of the novel chemical entity, Tropafen. The data and protocols presented herein are foundational for establishing a preliminary safety profile, guiding further non-clinical development, and identifying potential liabilities. The assessment encompasses acute and sub-acute toxicity, genotoxicity, and safety pharmacology evaluations, adhering to international regulatory guidelines.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single-dose exposure or multiple doses given within 24 hours.[1] These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in subsequent studies. The primary objectives are to identify target organs of toxicity and to characterize the dose-response relationship of any observed adverse effects.[2]

Data Summary: Acute Toxicity of this compound

| Species/Strain | Route of Administration | LD50 (mg/kg) | Key Clinical Observations | Target Organs |

| Sprague-Dawley Rat | Oral (p.o.) | ~1500 | Sedation, ataxia, piloerection at doses >1000 mg/kg; recovery within 72 hours. | Central Nervous System |

| Sprague-Dawley Rat | Intravenous (i.v.) | ~75 | Immediate sedation, labored breathing, transient convulsions. | CNS, Respiratory System |

| CD-1 Mouse | Oral (p.o.) | ~1200 | Similar to rats; hyperactivity at lower doses (<500 mg/kg). | Central Nervous System |

| CD-1 Mouse | Intravenous (i.v.) | ~60 | Similar to rats. | CNS, Respiratory System |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)

This protocol is designed to estimate the LD50 and identify signs of toxicity using a minimal number of animals.

-

Test System: Young adult, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Female rodents are often preferred for UDP testing.[3]

-

Housing and Acclimatization: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing.

-

Dose Administration: this compound is formulated in a 0.5% carboxymethylcellulose vehicle. Dosing is performed sequentially on single animals at 48-hour intervals.[3] The initial dose is selected based on preliminary range-finding data, just below the best estimate of the LD50.

-

Observation Period: Following administration, each animal is observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days.[4] Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded prior to dosing and on days 7 and 14.

-

Dose Adjustment: If an animal survives, the next animal is given a higher dose (typically by a factor of 3.2). If an animal dies, the subsequent animal receives a lower dose.[3]

-

Pathology: All animals are subjected to a gross necropsy at the end of the observation period.[4]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

Diagram: Acute Toxicity Study Workflow

Sub-Acute (28-Day Repeated Dose) Toxicity Assessment

Sub-acute toxicity studies provide information on the adverse effects of a substance following repeated administration over a 28-day period. These studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL) and for identifying target organs affected by cumulative exposure.[5]

Data Summary: 28-Day Oral Toxicity Study of this compound in Rats

| Dose Group (mg/kg/day) | Body Weight Gain | Hematology | Clinical Chemistry | Key Histopathology Findings |

| 0 (Vehicle) | Normal | Within normal limits | Within normal limits | No significant findings. |

| 50 | Normal | No significant changes | No significant changes | No significant findings. |

| 150 | Slight decrease | No significant changes | Slight, non-significant increase in ALT and AST. | Minimal centrilobular hepatocyte hypertrophy in the liver. |

| 450 | Significant decrease | Dose-dependent decrease in RBC and HGB. | Significant increase in ALT, AST, and ALP.[6] | Moderate centrilobular hypertrophy and single-cell necrosis in the liver. |

NOAEL: 50 mg/kg/day

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

-

Test System: Male and female Sprague-Dawley rats (5 per sex per group).

-

Dose Groups: A control group (vehicle only) and at least three dose levels (e.g., 50, 150, and 450 mg/kg/day) are used. Doses are selected based on acute toxicity data.

-

Administration: this compound is administered daily by oral gavage for 28 consecutive days.

-

Observations:

-

Clinical Signs: Observed daily.

-

Body Weight and Food Consumption: Recorded weekly.[4]

-

Ophthalmology: Examined prior to dosing and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of parameters like red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (creatinine, urea).[7]

-

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights (e.g., liver, kidneys, brain, spleen) are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.

Diagram: Sub-Acute Toxicity Study Workflow

Genotoxicity Assessment

Genotoxicity testing is performed to determine if a compound can cause damage to DNA or chromosomes, which could lead to cancer or heritable diseases.[8] A standard battery of in vitro and in vivo tests is required by regulatory agencies to assess mutagenic and clastogenic potential.[9]

Data Summary: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Result | Conclusion |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA98, TA100, etc.) | With and Without | Negative | This compound is not mutagenic in this test system. |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Positive | This compound induces chromosomal damage in vitro. |

| In Vivo Chromosomal Aberration Test | Rat Bone Marrow | N/A | Negative | This compound is not clastogenic in vivo at tested doses. |

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2 uvrA).

-

Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver).[10]

-

Procedure:

-

This compound, at several concentrations, is mixed with the bacterial culture and either S9 mix or a buffer.

-

This mixture is combined with molten top agar and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies compared to the negative control.[10]

Diagram: Genotoxicity Testing Decision Tree

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[11] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[2]

Data Summary: Core Battery Safety Pharmacology Profile of this compound

| System | Assay | Key Parameter Measured | Result (at anticipated therapeutic concentrations) |

| Cardiovascular | hERG Channel Assay (in vitro) | hERG current inhibition (IC50) | IC50 > 30 µM (low risk) |

| Anesthetized Dog Telemetry | Blood Pressure, Heart Rate, ECG | No significant effect on BP, HR, or QTc interval. | |

| Central Nervous | Functional Observational Battery (FOB) in Rats | Behavioral and neurological signs | Mild, transient sedation at high doses. |

| Respiratory | Whole-Body Plethysmography in Rats | Respiratory Rate, Tidal Volume | No significant effects observed.[2] |

Methodology Overview: hERG Assay and Functional Observational Battery (FOB)

-

hERG Assay: This in vitro assay uses mammalian cells expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel. Patch-clamp electrophysiology is used to measure the inhibitory effect of this compound on the channel current. Inhibition of this channel is a key indicator of potential for QT interval prolongation and Torsades de Pointes arrhythmia.

-

Functional Observational Battery (FOB): This is a systematic in vivo assessment in rodents to detect neurological or behavioral changes. It includes observation of the animal's home cage behavior, responses to stimuli, and motor activity.

Diagram: Hypothetical Signaling Pathway for Off-Target Toxicity

References

- 1. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicology Services - Enamine [enamine.net]

- 5. Sub-acute toxicity studies of acetaminophen in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxic, biochemical and histopathological studies to assessment the topiramate hepatorenal toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of Tropafen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binding Affinity of Tropafen

A comprehensive literature search did not yield specific quantitative binding affinity data (Kᵢ, Kₐ, or IC₅₀ values) for this compound at various receptors. However, it is qualitatively described as an α-adrenergic receptor inhibitor with marked adrenolytic and vasodilator action. Additionally, it exhibits significant antiserotonin activity.

To facilitate future research and data comparison, the following table is provided as a template for summarizing quantitative binding affinity data for this compound once it becomes available.

| Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Kₐ (nM) | IC₅₀ (nM) | Reference |

| α₁-Adrenergic | [³H]-Prazosin | Rat Brain Cortex | ||||

| α₂-Adrenergic | [³H]-Yohimbine | Human Platelets | ||||

| 5-HT₂ₐ | [³H]-Ketanserin | Rat Frontal Cortex | ||||

| 5-HT₂ₒ | [³H]-Mesulergine | Porcine Choroid Plexus | ||||

| H₁ | [³H]-Pyrilamine | Guinea Pig Cerebellum | ||||

| M₁ | [³H]-Pirenzepine | Human Cortex |

Experimental Protocols

The determination of a compound's binding affinity to its target receptors is a cornerstone of pharmacological research. The following are detailed methodologies for key experiments that would be employed to quantify the binding affinity of this compound.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for characterizing the interaction between a ligand (like this compound) and a receptor.

a. Membrane Preparation:

-

Tissues (e.g., rat brain cortex for α₁-adrenergic receptors) or cultured cells expressing the receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

b. Saturation Binding Assay:

This assay determines the equilibrium dissociation constant (Kₐ) of a radioligand and the total receptor density (Bₘₐₓ).

-

A fixed amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [³H]-Prazosin for α₁-adrenergic receptors).

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine Kₐ and Bₘₐₓ.

c. Competitive Binding Assay:

This assay determines the affinity (Kᵢ) of an unlabeled compound (this compound) for the receptor.

-

A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its equilibrium dissociation constant.

Signaling Pathways

This compound exerts its effects by antagonizing α-adrenergic and serotonin receptors. Understanding the signaling pathways associated with these receptors is crucial for elucidating its mechanism of action.

α₁-Adrenergic Receptor Signaling Pathway

The α₁-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the Gq alpha subunit.

Upon agonist binding, the α₁-adrenergic receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. Both Ca²⁺ and DAG act together to activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction. As an antagonist, this compound would block the initial step of this cascade by preventing agonist binding to the receptor.

5-HT₂ₐ Receptor Signaling Pathway

Similar to the α₁-adrenergic receptor, the 5-HT₂ₐ receptor is also a GPCR that couples to the Gq alpha subunit.

The activation of the 5-HT₂ₐ receptor by serotonin initiates the same Gq-mediated signaling cascade as the α₁-adrenergic receptor, leading to the activation of PLC and the subsequent generation of IP₃ and DAG. This results in an increase in intracellular calcium and the activation of PKC, which modulates neuronal excitability and other cellular functions. This compound's antagonism at this receptor would inhibit these downstream effects.

Conclusion

This compound is a pharmacologically active compound with inhibitory effects on α-adrenergic and serotonin receptors. While its qualitative actions are documented, a detailed quantitative analysis of its binding affinity is essential for a comprehensive understanding of its therapeutic potential and for guiding further drug development efforts. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to pursue these investigations and to contextualize the mechanism of action of this compound. The availability of precise binding affinity data will be critical in advancing the scientific knowledge of this compound and its potential clinical applications.

Methodological & Application

Application Notes and Protocols for Tropafen (Toxaphene) in Cell Culture

Disclaimer: The term "Tropafen" did not yield specific results in scientific literature searches. Based on the context of cell culture and signaling pathways, it is presumed that the intended compound is Toxaphene , a well-documented organochlorine pesticide with known effects on estrogen receptor signaling. The following protocols and data are based on the scientific understanding of Toxaphene's activity in cell culture, particularly in the context of human breast cancer cell lines like MCF-7.

Introduction

Toxaphene is a complex mixture of chlorinated camphenes that has been shown to exhibit anti-estrogenic properties by modulating the estrogen receptor (ER) signaling pathway.[1][2] This makes it a compound of interest for researchers studying endocrine disruption, hormone-dependent cancers, and related cellular mechanisms. These application notes provide a comprehensive guide for utilizing Toxaphene in cell culture experiments, with a focus on assessing its impact on estrogen receptor activity in the human breast cancer cell line, MCF-7.

Data Presentation

Table 1: Summary of Quantitative Data for Toxaphene in MCF-7 Cells

| Parameter | Value | Cell Line | Reference |

| Inhibition of constitutive ER-dependent transactivation | ~60% | MCF-7 | [1] |

| Inhibition of 17β-estradiol induced ER-dependent transactivation | ~80% | MCF-7 | [1] |

| Concentration for estrogenic response (proliferative effect) | 10 µM | MCF-7 | |

| Effect on pS2 (TFF1) RNA expression | Significant suppression | MCF-7 | [1] |

| Effect on secreted pS2 (TFF1) protein levels | Decreased | MCF-7 | [1][3] |

Signaling Pathway

Toxaphene interferes with the canonical estrogen receptor signaling pathway. In the absence of an agonist like 17β-estradiol (E2), the estrogen receptor (ER) is largely inactive. Upon E2 binding, the ER dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, such as pS2 (also known as Trefoil Factor 1, TFF1), leading to their transcription. Toxaphene has been shown to inhibit this process.

Experimental Protocols

MCF-7 Cell Culture

This protocol outlines the standard procedure for maintaining and passaging the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Maintenance: Culture MCF-7 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Media Change: Replace the culture medium every 2-3 days.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.

-

Return the flask to the incubator.

-

Estrogen Receptor (ER) Transactivation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the effect of Toxaphene on ER-mediated gene transcription using a luciferase reporter system.

Materials:

-

MCF-7 cells

-

ER-responsive luciferase reporter plasmid (containing EREs upstream of a luciferase gene)

-

Transfection reagent

-

Phenol red-free DMEM

-

Charcoal-stripped FBS (cs-FBS)

-

17β-Estradiol (E2)

-

Toxaphene

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

On the following day, transfect the cells with the ER-responsive luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.

-

-

Hormone Deprivation: After 24 hours of transfection, replace the medium with phenol red-free DMEM supplemented with 5% cs-FBS. Incubate for another 24 hours to starve the cells of hormones.

-

Treatment:

-

Prepare serial dilutions of Toxaphene in phenol red-free DMEM with 5% cs-FBS.

-

Prepare a solution of 17β-Estradiol (e.g., 1 nM) as a positive control.

-

Prepare a vehicle control (e.g., DMSO).

-

Aspirate the starvation medium and treat the cells with the prepared solutions (Toxaphene alone, E2 alone, Toxaphene in combination with E2, and vehicle control).

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Luciferase Assay:

-

Aspirate the treatment medium and wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the luciferase readings to the protein concentration of each well. Express the results as a percentage of the activity observed with the E2 positive control.

pS2 (TFF1) Expression Analysis (RT-qPCR)

This protocol measures the effect of Toxaphene on the expression of an endogenous estrogen-responsive gene, pS2.

Materials:

-

MCF-7 cells

-

Phenol red-free DMEM with 5% cs-FBS

-

17β-Estradiol (E2)

-

Toxaphene

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for pS2 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Culture and hormone-deprive MCF-7 cells as described in the ER Transactivation Assay protocol (steps 1 and 3).

-

Treat the cells with Toxaphene, E2, and vehicle controls for 24-48 hours.

-

-

RNA Extraction:

-

After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction using a qPCR master mix, the synthesized cDNA, and primers for pS2 and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of pS2 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Compare the pS2 expression levels in Toxaphene-treated cells to the control groups.

-

References

- 1. Effect of toxaphene on estrogen receptor functions in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pesticides endosulfan, toxaphene, and dieldrin have estrogenic effects on human estrogen-sensitive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Tropafen (Tropodifene)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Tropafen (also known as Tropodifene) for experimental use. Adherence to these guidelines is crucial for ensuring the integrity and stability of the compound, leading to reproducible experimental results.

Compound Information

This compound is the common synonym for Tropodifene, an α-adrenergic receptor inhibitor.

| Parameter | Value | Reference |

| Synonyms | This compound, Tropaphen | [1] |

| CAS Number | 15790-02-0 | [1][2][3] |

| Molecular Formula | C25H29NO4 | [2][3] |

| Molecular Weight | 407.50 g/mol | [2][3][4] |

Solubility and Dissolution